N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine
Description
Properties
Molecular Formula |
C9H7N5O2 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
N-(3-nitropyridin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H7N5O2/c15-14(16)8-6-10-5-2-7(8)13-9-11-3-1-4-12-9/h1-6H,(H,10,11,12,13) |
InChI Key |
XXURTMPXELJXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Nitro-4-pyridinyl Derivatives
Method A: Nitration of 4-Pyridinyl Precursors
- Reagents: Pyridine derivatives, nitrating agents such as nitric acid or mixed acid.
- Procedure:
- Controlled nitration at low temperature (0–5°C) to selectively introduce the nitro group at the 3-position.
- Post-reaction workup involves neutralization and purification via recrystallization.
- Key Data:
- Nitration typically yields regioselective substitution at the 3-position due to electronic effects.
- Purity often exceeds 98% with yields around 75–85%.
Method B: Direct Substitution on 4-Pyridinyl Precursors
- Reagents: 4-Pyridinyl compounds, nitrating agents, catalysts.
- Advantages: Improved regioselectivity and milder conditions.
Synthesis of Pyrimidine Core
Method A: Cyclization of Urea Derivatives
- Reagents: β-Ketoesters or β-dicarbonyl compounds with urea derivatives.
- Procedure:
- Condensation under reflux in acetic acid or ethanol.
- Cyclization yields the pyrimidine ring with substitution at the 2-position.
- Data: High yields (~80%) and purity (>99%) are typical.
Method B: Using 2-Amino-4, or 4,6-dichloropyrimidine
Coupling of Pyridinyl and Pyrimidinyl Fragments
Method A: Nucleophilic Aromatic Substitution (SNAr)
- Reagents: Activated pyrimidine intermediates, nucleophilic pyridinyl derivatives.
- Conditions: Elevated temperatures (100–130°C), polar aprotic solvents such as DMF or DMSO.
- Process:
- The pyrimidine ring bearing leaving groups (e.g., halogens) reacts with the pyridinyl nucleophile.
- Catalysts like potassium carbonate or potassium hydroxide facilitate the substitution.
Method B: Cross-Coupling Reactions
- Reagents: Palladium catalysts, ligands, and suitable bases.
- Advantages: Higher selectivity, milder conditions, and better yields.
Final Conversion to the Amine
- Reduction or substitution steps involve converting nitro groups to amines or installing amino functionalities via catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl).
Representative Synthesis Route with Data Tables
| Step | Reagents | Conditions | Yield | Purity | Remarks |
|---|---|---|---|---|---|
| 1 | 4-Pyridinyl derivatives + nitrating agents | 0–5°C, controlled nitration | 75–85% | >98% | Regioselective nitration at 3-position |
| 2 | 2-Amino-4,6-dichloropyrimidine + nucleophile | Reflux in ethanol or acetic acid | 80% | >99% | Cyclization to pyrimidine core |
| 3 | Pyridinyl nitro derivative + pyrimidine core | SNAr in DMF at 120°C | 70–85% | >99% | Coupling reaction |
| 4 | Nitro to amine reduction | Catalytic hydrogenation | 90% | >99% | Final amine formation |
Patent and Literature Insights
- CN102199146A describes a multi-step process involving nitration, coupling, and reduction, emphasizing process control for high purity and yield, suitable for industrial scale.
- CN104341387A details a route involving nitration of 4-pyridinyl compounds, cyclization to pyrimidine, and subsequent coupling, highlighting process optimization for high yield and purity (>99%).
Process Considerations and Notes
- Reaction Control: Precise temperature regulation during nitration prevents over-nitration or side reactions.
- Solvent Choice: Use of inert solvents like DMF or DMSO facilitates SNAr reactions.
- Purification: Recrystallization from ethanol or ethyl acetate ensures high purity.
- Safety: Handling nitrating agents and nitro compounds requires strict safety protocols due to their explosive and toxic nature.
- Industrial Scalability: Patents emphasize process simplification, high yield (>90%), and purity (>99%), making these methods suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for deprotonation, followed by reaction with electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the pyridine or pyrimidine rings.
Scientific Research Applications
N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine and pyrimidine rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Key Modifications
Key Research Findings
Synthetic Efficiency: Nitro-substituted analogs generally exhibit lower yields (e.g., 62% for CAS 796738-71-1 vs. 87% for amino derivatives ) due to steric hindrance and electron-withdrawing effects.
Biological Implications: Amino-substituted derivatives (e.g., Imatinib intermediates) are pharmacologically active, while nitro groups may require metabolic activation or pose toxicity risks .
Structural Optimization : Addition of electron-donating groups (e.g., methoxy) improves solubility and target binding in kinase inhibitors .
Biological Activity
N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article aims to consolidate findings from diverse research sources, highlighting its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound is characterized by a pyrimidine core substituted with a nitro group and a pyridine moiety. The molecular formula is CHNO, and it possesses unique electronic properties due to the presence of the nitro group, which can influence its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study demonstrated that derivatives of pyrimidines, including this compound, showed significant activity against drug-sensitive strains of Mycobacterium tuberculosis (H37Rv) while being inactive against several Gram-positive and Gram-negative pathogens, including E. coli and K. pneumoniae .
| Pathogen | MIC (µg/mL) | Activity Status |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 - 1.0 | Active |
| Staphylococcus aureus | 4 - 8 | Weakly active |
| Escherichia coli | >10 | Inactive |
| Klebsiella pneumoniae | >10 | Inactive |
Anti-Cancer Properties
The compound has also been evaluated for its anti-cancer potential. Similar pyrimidine derivatives have shown promise in inhibiting various cancer cell lines through mechanisms such as induction of apoptosis and inhibition of cell proliferation. For instance, certain analogs demonstrated potent activity against MCF-7 breast cancer cells with IC values in the low micromolar range .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Kinases : Some studies suggest that pyrimidine derivatives can inhibit kinases involved in cancer cell signaling pathways, leading to reduced tumor growth .
- Modulation of Inflammatory Pathways : The compound may also exert anti-inflammatory effects by inhibiting key mediators such as COX-2 and iNOS, which are involved in inflammatory responses .
- DNA Interaction : There is evidence indicating that similar compounds can intercalate with DNA, disrupting replication and transcription processes in cancer cells .
Case Studies and Clinical Implications
A notable study investigated the use of pyrimidine derivatives in combination therapies for chronic myeloid leukemia (CML). The findings indicated that these compounds could enhance the efficacy of existing treatments like imatinib by overcoming resistance mechanisms .
Another case study highlighted the use of this compound in preclinical models, where it showed significant tumor regression in xenograft models when used alongside other chemotherapeutic agents .
Q & A
Q. What are the recommended synthetic pathways for N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of This compound likely involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example:
- Pathway 1 : React 3-nitro-4-aminopyridine with 2-chloropyrimidine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C .
- Pathway 2 : Utilize Suzuki-Miyaura coupling if pre-functionalized pyrimidine or pyridine intermediates are available, using Pd(PPh₃)₄ as a catalyst .
Q. Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer :
Advanced Research Questions
Q. How does the nitro group at the 3-position of the pyridine ring influence the compound's electronic properties and reactivity in biological systems?
Methodological Answer :
- Electronic Effects : The nitro group is a strong electron-withdrawing group, reducing electron density on the pyridine ring. This enhances electrophilic substitution at the 4-position and stabilizes charge-transfer interactions in kinase binding pockets .
- Biological Reactivity : Nitro groups may act as hydrogen-bond acceptors or participate in redox reactions (e.g., nitroreductase-mediated activation in hypoxic tumor cells). Computational modeling (DFT) can predict electrostatic potential surfaces .
Q. What strategies can resolve contradictions in reported inhibitory activities of this compound across different kinase assays?
Methodological Answer :
- Control Variables : Standardize assay conditions (ATP concentration, pH, temperature) and validate compound purity (>98% by HPLC) .
- Kinase Selectivity Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Structural Analysis : Compare binding modes via X-ray crystallography or molecular docking (e.g., AutoDock Vina) to assess conformational flexibility .
Q. What experimental approaches are used to assess the pH-dependent stability of this compound, and how do structural modifications enhance stability?
Methodological Answer :
- Stability Assay : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .
- Modifications : Introduce electron-donating groups (e.g., methoxy) at the 5-position of pyrimidine to reduce nitro group susceptibility to hydrolysis .
Q. How can molecular docking studies be designed to predict the interaction of this compound with target kinases, and validate these predictions experimentally?
Methodological Answer :
- Docking Protocol :
- Retrieve kinase structures (e.g., Aurora A, PDB: 2W1C) from the RCSB PDB.
- Prepare ligand and receptor files (e.g., protonation states in UCSF Chimera).
- Run docking simulations (Glide or GOLD) with flexible side chains in the ATP-binding pocket .
- Validation :
- Perform site-directed mutagenesis (e.g., mutate Lys89 in Aurora A) and measure IC₅₀ shifts.
- Compare with isothermal titration calorimetry (ITC) binding affinity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
